
Bayer P-38 inhibitor
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound known as BAYER P-38 INHIBITOR is a selective small-molecule inhibitor of the p38 mitogen-activated protein kinase (MAPK). This kinase plays a crucial role in the cellular response to stress and inflammation. The inhibition of p38 MAPK has been explored for its potential therapeutic applications in various diseases, including cancer, inflammatory disorders, and autoimmune diseases .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of BAYER P-38 INHIBITOR involves a multi-step process that includes the formation of key intermediates through various organic reactionsCommon reaction conditions include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale. This requires optimization of reaction conditions, purification processes, and quality control measures to ensure consistency and efficacy of the final product. Techniques such as crystallization, chromatography, and recrystallization are often employed in the purification process .
Chemical Reactions Analysis
Types of Reactions
BAYER P-38 INHIBITOR undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, potentially altering the inhibitory activity.
Substitution: Substitution reactions can introduce different substituents on the aromatic ring, affecting the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halogenating agents for substitution reactions. Reaction conditions such as temperature, solvent choice, and reaction time are critical for achieving the desired products .
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, each with potentially different inhibitory activities and pharmacokinetic properties. These derivatives are often tested for their efficacy in inhibiting p38 MAPK .
Scientific Research Applications
BAYER P-38 INHIBITOR has a wide range of scientific research applications:
Chemistry: Used as a tool compound to study the role of p38 MAPK in various chemical reactions and pathways.
Biology: Employed in research to understand the cellular mechanisms regulated by p38 MAPK, including cell differentiation, apoptosis, and stress response.
Medicine: Investigated for its potential therapeutic applications in treating diseases such as cancer, rheumatoid arthritis, and inflammatory bowel disease.
Industry: Utilized in the development of new drugs and therapeutic agents targeting p38 MAPK.
Mechanism of Action
The mechanism of action of BAYER P-38 INHIBITOR involves the selective inhibition of p38 MAPK. This kinase is involved in the phosphorylation of various downstream targets that regulate inflammatory and stress responses. By inhibiting p38 MAPK, the compound can reduce the production of pro-inflammatory cytokines and other mediators, thereby exerting its therapeutic effects. The molecular targets and pathways involved include the inhibition of mitogen-activated protein kinase-activated protein kinase 2 (MAPKAPK2) and the suppression of tumor necrosis factor-alpha (TNF-α) production .
Comparison with Similar Compounds
Similar Compounds
Ralimetinib: Another selective p38 MAPK inhibitor with similar applications in cancer therapy.
Losmapimod: A p38 MAPK inhibitor investigated for its potential in treating acute coronary syndrome.
PH-797804: A p38 MAPK inhibitor in clinical trials for chronic obstructive pulmonary disease.
Uniqueness
BAYER P-38 INHIBITOR is unique in its specific binding affinity and selectivity for p38 MAPK. This selectivity reduces off-target effects and enhances its therapeutic potential. Additionally, the compound’s pharmacokinetic properties, such as bioavailability and metabolic stability, contribute to its effectiveness in clinical applications .
Properties
Molecular Formula |
C20H21N3O4 |
|---|---|
Molecular Weight |
367.4 g/mol |
IUPAC Name |
1-(5-butyl-1,2-oxazol-3-yl)-3-[4-(4-hydroxyphenoxy)phenyl]urea |
InChI |
InChI=1S/C20H21N3O4/c1-2-3-4-18-13-19(23-27-18)22-20(25)21-14-5-9-16(10-6-14)26-17-11-7-15(24)8-12-17/h5-13,24H,2-4H2,1H3,(H2,21,22,23,25) |
InChI Key |
GEHBIPADWXPSTE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=CC(=NO1)NC(=O)NC2=CC=C(C=C2)OC3=CC=C(C=C3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-fluoro-N-[2-[4-[2-(hydroxymethyl)-2,3-dihydro-1,4-benzodioxin-5-yl]piperazin-1-yl]ethyl]benzamide](/img/structure/B10784811.png)
![butyl 2-[2-[2-[(2R,3R,4R,5S,6R)-3-acetamido-2,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxypropanoylamino]propanoylamino]-5-amino-5-oxopentanoate](/img/structure/B10784827.png)
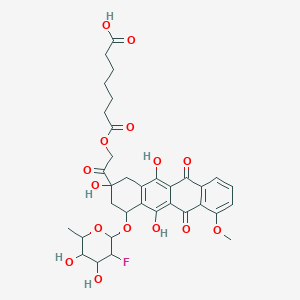
![(2R)-2-[(1S)-1-amino-1-carboxy-2-(9H-xanthen-9-yl)ethyl]cyclopropane-1-carboxylic acid](/img/structure/B10784840.png)
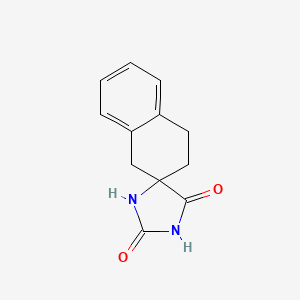
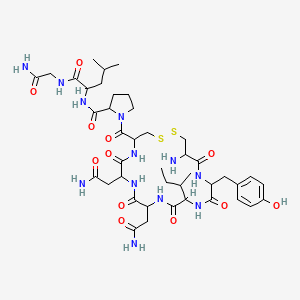
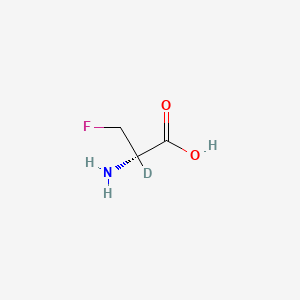
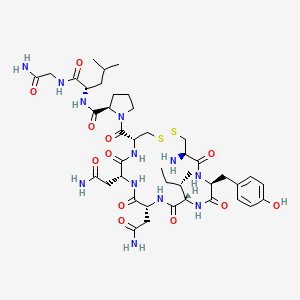
![3-[3-(4-propoxyphenyl)propyl]-7,8-dihydro-4H-imidazo[4,5-d][1,3]diazepin-8-ol](/img/structure/B10784858.png)
![7-[(1R)-2-[(E)-3-hydroxy-3-methyloct-1-enyl]-5-oxocyclopentyl]heptanoic acid](/img/structure/B10784866.png)
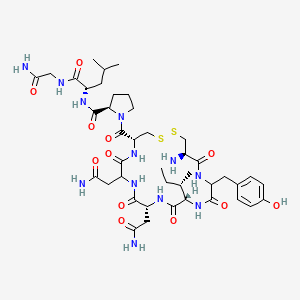
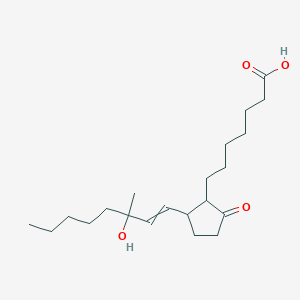
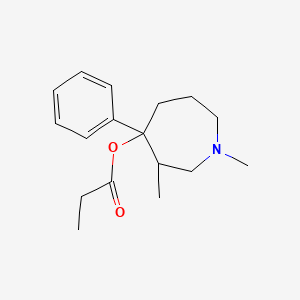
![[3-acetyloxy-10,13-dimethyl-16-(1-methylpiperidin-1-ium-1-yl)-2-piperidin-1-yl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl] butanoate](/img/structure/B10784885.png)
